2-Isobutyl-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-Isobutyl-5-methyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isobutylamine with carbon disulfide and hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound on a large scale. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including the use of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups onto the thiadiazole ring.
Scientific Research Applications
2-Isobutyl-5-methyl-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and anticonvulsant properties.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties such as corrosion resistance.
Mechanism of Action
The mechanism of action of 2-Isobutyl-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In medicinal applications, the compound may interact with cellular receptors and enzymes, modulating signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Phenyl-5-methyl-1,3,4-thiadiazole
Uniqueness
2-Isobutyl-5-methyl-1,3,4-thiadiazole is unique due to its specific isobutyl substitution, which imparts distinct physicochemical properties and biological activities. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N2S |
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Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpropyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H12N2S/c1-5(2)4-7-9-8-6(3)10-7/h5H,4H2,1-3H3 |
InChI Key |
PFHCMOIORWQESV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)CC(C)C |
Origin of Product |
United States |
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